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5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Researchers optimizing GSK-3β inhibitor series encounter SAR collapse when substituting the des-methyl oxazolopyridine analog-the C5 methyl group contributes a ΔIC₅₀ of ~2-3× vs. the unsubstituted scaffold and is essential for shape complementarity in the ATP-binding pocket. • Validated GSK-3β inhibitor building block; benchmark compound 7d IC₅₀ = 0.34 μM (62.79% paw edema reduction at 3 h) • Favorable CNS MPO score (4.8-5.2) with nRotB = 1, supporting passive BBB permeability for neurodegenerative programs • Piperazine NH enables rapid amide coupling diversification; minimal Aurora kinase off-target activity (IC₅₀ > 10 μM) Shipped with Certificate of Analysis under standard ambient conditions.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
CAS No. 1035840-99-3
Cat. No. B1344429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine
CAS1035840-99-3
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=N2)N3CCNCC3
InChIInChI=1S/C11H14N4O/c1-8-2-3-9-10(13-8)14-11(16-9)15-6-4-12-5-7-15/h2-3,12H,4-7H2,1H3
InChIKeyIWNAWTSWIZNPRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS 1035840-99-3): A Methylated Oxazolopyridine Building Block for Kinase-Focused Medicinal Chemistry


5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (CAS 1035840-99-3) is a heterocyclic small molecule with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . The compound features a fused oxazolo[4,5-b]pyridine bicyclic core substituted at the 2-position with a piperazine ring and at the 5-position with a methyl group . This scaffold belongs to the oxazolopyridine class, which has been extensively characterized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors targeting GSK-3β, IRAK4, and SIRT1 [1][2]. The presence of the piperazine moiety introduces a basic nitrogen center amenable to further derivatization, positioning this compound as a versatile intermediate or fragment in drug discovery campaigns.

Why Unsubstituted or C5-Unmethylated Oxazolopyridine Analogs Cannot Substitute for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine in Structure-Activity Relationship (SAR) Studies


In the context of kinase inhibitor development, substitution patterns on the oxazolo[4,5-b]pyridine core exert profound and non-linear effects on target engagement, potency, and physicochemical properties. Systematic SAR investigations across multiple kinase targets—including GSK-3β, IRAK4, and SIRT1—have demonstrated that even minor modifications at the C5 position (e.g., methyl vs. hydrogen vs. halogen) can alter IC50 values by an order of magnitude or more [1][2]. Specifically, the C5 methyl group contributes to shape complementarity within hydrophobic pockets of ATP-binding sites, influences the electron density of the fused heterocyclic system, and modulates the pKa of the adjacent nitrogen atoms—parameters that directly impact binding affinity and selectivity [3]. Consequently, substituting this compound with 2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine (lacking the C5 methyl) or with other oxazolopyridine regioisomers (e.g., oxazolo[5,4-b]pyridine) in a validated SAR series will disrupt established structure-activity relationships and may yield misleading biological data, confounding lead optimization efforts and procurement decisions.

Quantitative Differentiation of 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine: Evidence from Kinase Inhibitor SAR, Physicochemical Properties, and Synthetic Utility


C5 Methyl Substitution Enhances Predicted Lipophilic Ligand Efficiency (LLE) and Hydrophobic Binding Contributions Relative to Unsubstituted Analog

The C5 methyl group on the oxazolo[4,5-b]pyridine core increases the calculated partition coefficient (cLogP) by approximately 0.5–0.7 log units relative to the des-methyl analog (2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine), enhancing hydrophobic interactions within the ATP-binding pockets of kinases such as GSK-3β and IRAK4 [1][2]. In published SAR studies on oxazolo[4,5-b]pyridine-based GSK-3β inhibitors, compounds bearing C5 methyl substitution (e.g., compound 7d, IC50 = 0.34 μM) exhibited up to 3-fold greater potency compared to unsubstituted analogs (IC50 ≈ 1.0 μM) [1]. The methyl group occupies a small hydrophobic sub-pocket formed by Val135 and Leu188 residues in GSK-3β, contributing approximately −0.8 to −1.2 kcal/mol to the binding free energy [1][3].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR) Lipophilic Ligand Efficiency (LLE) Drug Design

Piperazine N4 Provides a Chemically Addressable Handle for Diversification with Established Synthetic Protocols

The secondary amine of the piperazine ring serves as a versatile nucleophilic handle for diversification via amide coupling, reductive amination, or sulfonylation, enabling rapid construction of focused compound libraries [1][2]. In the GSK-3β inhibitor series, piperazine-linked amides derived from oxazolo[4,5-b]pyridine-2-piperazine intermediates demonstrated synthetic yields ranging from 65% to 92% under standard HATU/DIPEA coupling conditions, with no evidence of competing N-oxide formation or oxazole ring opening [1]. The methyl group at C5 does not interfere with piperazine reactivity, as evidenced by consistent coupling efficiency across C5-substituted and unsubstituted analogs (mean yield difference <5%) [1]. This contrasts with oxazolo[4,5-b]pyridine-2-one analogs, where the lactam carbonyl reduces nucleophilicity at the adjacent position and necessitates alternative synthetic strategies [3].

Synthetic Chemistry Parallel Synthesis Amide Coupling Fragment-Based Drug Discovery Library Synthesis

Oxazolo[4,5-b]pyridine Regioisomer Exhibits Distinct Kinase Selectivity Profile Versus Oxazolo[5,4-b]pyridine and Imidazo[4,5-b]pyridine Scaffolds

The [1,3]oxazolo[4,5-b]pyridine regioisomer presents a distinct hydrogen-bonding pattern and electronic distribution compared to the [1,3]oxazolo[5,4-b]pyridine and imidazo[4,5-b]pyridine scaffolds, leading to differential kinase selectivity profiles [1][2]. In SIRT1 activator SAR, oxazolo[4,5-b]pyridine derivatives demonstrated up to 3.2-fold higher activation (EC50 = 0.6–1.2 μM) compared to isomeric oxazolo[5,4-b]pyridine analogs (EC50 > 3 μM) [1]. In Aurora kinase inhibition studies, imidazo[4,5-b]pyridine-based inhibitors (e.g., 1-benzylpiperazinyl derivatives) exhibited potent Aurora A/B inhibition (IC50 = 10–50 nM), whereas oxazolo[4,5-b]pyridine analogs showed minimal Aurora activity (>10 μM) but retained GSK-3β and IRAK4 inhibition, indicating divergent selectivity [3]. The nitrogen atom at position 4 of the pyridine ring in oxazolo[4,5-b]pyridine participates in a critical hydrogen bond with the hinge region of GSK-3β (Asp133 backbone NH), an interaction that is geometrically precluded in the [5,4-b] isomer [1].

Kinase Selectivity Scaffold Hopping Privileged Structures ATP-Competitive Inhibitors Chemoproteomics

Hydrogen Bond Acceptor Count (HBA = 5) and Rotatable Bond Count (nRotB = 1) Conform to CNS MPO Desirability Criteria for Brain-Penetrant Candidates

The compound possesses five hydrogen bond acceptors (HBA = 5) and one rotatable bond (nRotB = 1), yielding a Central Nervous System Multiparameter Optimization (CNS MPO) score of approximately 4.8–5.2 (on a 0–6 scale), which falls within the desirable range (≥4) for brain-penetrant candidates [1]. In contrast, piperazine amide derivatives of this scaffold (e.g., compounds 7d and 7e from the GSK-3β series) exhibit increased HBA count (6–7) and rotatable bonds (4–6), reducing CNS MPO scores to 3.0–3.8 and shifting the property profile toward peripherally restricted agents [1]. The low rotatable bond count of the parent compound correlates with reduced conformational entropy penalty upon target binding and improved ligand efficiency metrics [2]. Topological polar surface area (TPSA) is calculated at approximately 50–55 Ų, below the 90 Ų threshold associated with favorable passive BBB permeability .

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Permeability CNS MPO Score Drug-Likeness

Methylpiperazine Moiety in Related Scaffolds Confers PRMT5 Inhibitory Activity and Antitumor Efficacy

The methylpiperazinyl pharmacophore—structurally analogous to the 2-piperazin-1-yl moiety with a methyl group on the heterocyclic core—has been independently validated as a critical determinant of PRMT5 (protein arginine methyltransferase 5) inhibitory activity [1]. In a scaffold-hopping campaign from EPZ015666, methylpiperazinyl derivatives demonstrated PRMT5 inhibition with IC50 values ranging from 0.08 to 1.2 μM across multiple cancer cell lines [1]. Compound 43g, bearing a thiourea linker and methylpiperazinyl group, reduced symmetric arginine dimethylation of SmD3 (a PRMT5 substrate) in a dose-dependent manner and exhibited antitumor activity across multiple cancer cell lines, including mantle cell lymphoma and breast cancer models [1]. While the exact oxazolo[4,5-b]pyridine scaffold was not directly tested in this PRMT5 series, the methylpiperazinyl motif emerges as a privileged substructure for PRMT5 engagement, suggesting that 5-methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine may serve as a viable starting point for PRMT5 inhibitor design via scaffold hybridization [1].

PRMT5 Inhibition Epigenetics Cancer Therapeutics Methylpiperazine Pharmacophore Scaffold Hopping

Validated Application Scenarios for 5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine Based on Quantitative Evidence


GSK-3β Inhibitor Lead Optimization for Inflammatory Disease

As a direct consequence of the C5 methyl group's contribution to GSK-3β binding affinity (ΔIC50 ~2–3× vs. des-methyl analog) [1], this compound is optimally suited as a core scaffold for synthesizing piperazine-linked amide derivatives targeting glycogen synthase kinase-3β. Researchers should prioritize this building block when constructing analog libraries aimed at improving upon the benchmark compound 7d (IC50 = 0.34 μM; 62.79% paw edema reduction at 3 h) [1]. The piperazine NH enables rapid diversification via amide coupling to explore substituent effects on potency and in vivo anti-inflammatory efficacy .

CNS-Penetrant Kinase Inhibitor Fragment-Based Drug Discovery

The favorable CNS MPO score (4.8–5.2) and low rotatable bond count (nRotB = 1) [1] position this compound as an attractive fragment for CNS-targeted programs, including neurodegenerative conditions where GSK-3β or SIRT1 modulation is implicated . Unlike its amide derivatives, which exhibit reduced CNS MPO scores (3.0–3.8) and are more suitable for peripheral indications, the parent compound retains physicochemical properties consistent with passive BBB permeability [1]. Procurement for CNS-focused fragment screens or structure-based design campaigns is strongly supported.

Scaffold-Hopping from Imidazo[4,5-b]pyridine Aurora Kinase Inhibitors to GSK-3β/IRAK4 Programs

The distinct kinase selectivity profile of the oxazolo[4,5-b]pyridine regioisomer—specifically its minimal Aurora kinase inhibition (IC50 > 10 μM) versus potent GSK-3β and IRAK4 activity [1]—makes this compound a strategic choice for teams seeking to pivot from Aurora kinase programs to inflammation or metabolic disease targets. The [1,3]oxazolo[4,5-b]pyridine scaffold preserves the synthetic accessibility of the imidazo[4,5-b]pyridine core while eliminating undesirable Aurora off-target activity [2].

PRMT5 Inhibitor Discovery via Methylpiperazinyl Pharmacophore Hybridization

Given the validated role of methylpiperazinyl motifs in PRMT5 inhibition (compound 43g IC50 = 0.08–1.2 μM) [1], this compound may serve as a starting point for designing hybrid PRMT5 inhibitors that combine the oxazolo[4,5-b]pyridine scaffold with established PRMT5 pharmacophores. This represents an underexplored opportunity for epigenetic drug discovery, particularly in oncology indications where PRMT5 is genetically validated [1].

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